BenchChemオンラインストアへようこそ!

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Kinase inhibitor Structure-activity relationship Hinge-binding motif

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1623463-98-8) belongs to the pyrrolo[2,1-f][1,2,4]triazine class—a privileged heterocyclic scaffold recognized as a versatile kinase inhibitor template that mimics the quinazoline pharmacophore. The compound possesses a pyridin-4-ylamino group at the C4 position and an ethyl ester at C6, two structural features that are extensively exploited in structure-activity relationship (SAR) campaigns targeting p38α MAP kinase, VEGFR-2, and FGFR-1.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
Cat. No. B13087252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3
InChIInChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18)
InChIKeyXCBIDOKUYQPEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: Core Scaffold Identity for Pyrrolotriazine Kinase Inhibitor Procurement


Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1623463-98-8) belongs to the pyrrolo[2,1-f][1,2,4]triazine class—a privileged heterocyclic scaffold recognized as a versatile kinase inhibitor template that mimics the quinazoline pharmacophore. [1] The compound possesses a pyridin-4-ylamino group at the C4 position and an ethyl ester at C6, two structural features that are extensively exploited in structure-activity relationship (SAR) campaigns targeting p38α MAP kinase, VEGFR-2, and FGFR-1. [2][3] The scaffold’s capacity to occupy the DFG-out conformation of p38α and to form critical hydrogen bonds with the kinase hinge region underpin its continued use in medicinal chemistry. [1]

Procurement-Focused Rationale: Why Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Cannot Be Replaced by a Generic Pyrrolotriazine Analog


Within the pyrrolo[2,1-f][1,2,4]triazine class, even single-atom modifications at the C4 aniline or C6 ester profoundly alter kinase selectivity, cellular potency, and oral bioavailability. [1] Published SAR shows that replacing the C4 phenylamino substituent with heteroaryl amines redirects kinase inhibition profiles—for instance, moving from a 3-hydroxy-4-methylphenylamino group to a pyridin-4-ylamino group changes the hydrogen-bonding landscape with the kinase hinge, potentially shifting selectivity between p38α, VEGFR-2, and FGFR-1. [2][3] Similarly, the C6 ethyl ester serves not just as a synthetic handle but as a modulator of pharmacokinetic properties: conversion to amides or heterocyclic bioisosteres in related series increased oral bioavailability from below 10% to over 50% in mice. [3] Consequently, substituting the title compound with a generic pyrrolotriazine that lacks either the pyridin-4-ylamino group or the C6 ethyl ester introduces uncontrolled variables that invalidate SAR continuity and compromise data reproducibility across research or development programs.

Quantitative Differentiation Evidence: Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate vs. Closest Structural Analogs


C4 Substituent Differentiation: Pyridin-4-ylamino vs. 3-Hydroxy-4-methylphenylamino – Kinase Selectivity Implications

The pyridin-4-ylamino group at C4 provides a distinct hydrogen-bond acceptor (the pyridine nitrogen) that is absent in the 3-hydroxy-4-methylphenylamino analog. In the broader pyrrolotriazine class, C4 aniline modifications dictate kinase selectivity: the 3-hydroxy-4-methylphenylamino series yielded VEGFR-2 IC50 values of 40–270 nM depending on C5/C6 substitution, whereas p38α-focused series with phenylamino or substituted benzamide C4 groups achieved IC50 values of 10–60 nM in enzyme assays. [1][2] The pyridin-4-ylamino variant is structurally positioned to engage an additional hydrogen bond with the kinase hinge backbone carbonyl, a feature that has been exploited in numerous FDA-approved kinase inhibitors (e.g., imatinib, dasatinib). However, direct enzymatic IC50 data for the title compound against a defined comparator remain unavailable in the open literature; the claim of kinase selectivity differentiation is therefore a class-level inference based on the established role of the C4 substituent in kinase inhibitor pharmacophore models. [1]

Kinase inhibitor Structure-activity relationship Hinge-binding motif

C5 Substitution Status: Des-methyl vs. 5-Methyl Analog – Steric and Electronic Differentiation

The compound Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1396844-38-4) represents the closest commercial analog, differing solely by the addition of a methyl group at C5. The 5-methyl group introduces steric bulk that can influence both the conformation of the C6 ethyl ester and the torsion angle of the C4 pyridin-4-ylamino group relative to the pyrrolotriazine plane. In the VEGFR-2 pyrrolotriazine series, C5 substitution with isopropyl versus hydrogen shifted potency by over 10-fold (e.g., IC50 40 nM → 270 nM), demonstrating that C5 occupancy is a critical potency switch. [1] The des-methyl variant (the title compound) offers a less sterically congested C5 position, which may be advantageous for further functionalization via C–H activation or for maintaining planarity of the C4 anilino pharmacophore. No head-to-head potency comparison between the des-methyl and 5-methyl pyridin-4-ylamino compounds has been published; differentiation is therefore presented as a structural and synthetic accessibility distinction with class-level SAR supporting its relevance. [1]

Steric effects Metabolic stability Synthetic intermediate

C6 Ester vs. Amide Bioisostere: Pharmacokinetic Gatekeeper in Pyrrolotriazine Series

In the p38α pyrrolotriazine lead optimization campaign, replacement of the C6 ethyl ester with primary amides or heterocyclic bioisosteres (e.g., 1,3,4-oxadiazoles) increased oral bioavailability from ≤10% to 50–79% in mice, while simultaneously improving enzyme potency (e.g., IC50 from 60 nM to 10 nM for optimized amide analogs). [1] The title compound retains the ethyl ester, which serves dual functions: (i) as a synthetic intermediate enabling late-stage diversification via hydrolysis/coupling, and (ii) as a potential prodrug moiety susceptible to plasma esterases, releasing the carboxylic acid in vivo. While the ester form itself may limit oral bioavailability relative to amide analogs, it provides a tractable starting point for medicinal chemistry optimization and a defined baseline for structure-property relationship studies. Direct PK comparison data for this specific compound versus its C6 amide counterpart are not available; the bioavailability differential is drawn from the 4-(phenylamino)-pyrrolotriazine p38α series. [1]

Oral bioavailability Prodrug Carboxylesterase

Pyrrolotriazine Scaffold vs. Quinazoline Scaffold: Binding Mode Differentiation via X-ray Crystallography

The pyrrolo[2,1-f][1,2,4]triazine scaffold was originally identified as a bioisosteric replacement for the quinazoline kinase inhibitor template, with the key advantage that it can induce and stabilize the DFG-out (inactive) conformation of p38α, characteristic of type II kinase inhibitors. [1] X-ray co-crystallography of compound 11b (a C6-amide, C4-phenylamino pyrrolotriazine) bound to p38α (PDB: 2RG6) confirmed that the scaffold occupies the ATP-binding site with the C4 aniline inserting deep into the hydrophobic back pocket, while the C6 substituent extends toward the solvent-exposed region. [1][2] The title compound’s pyridin-4-ylamino group is predicted to maintain this binding pose while introducing an additional polar contact near the ribose-binding region. In contrast, quinazoline-based inhibitors (e.g., gefitinib, erlotinib) preferentially target the DFG-in (active) conformation of EGFR. [1] This conformational selectivity distinction is a critical parameter for inhibitor design, as it determines the spectrum of kinases targeted and the residence time of the inhibitor–kinase complex. Direct co-crystal data for the title compound are not published; the binding mode inference derives from the established pyrrolotriazine p38α co-crystal series. [1][2]

DFG-out conformation Type II kinase inhibitor X-ray co-crystal structure

Defined Application Scenarios for Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Based on Procurement-Relevant Evidence


Kinase Inhibitor Lead Generation: Scaffold Replacement for Quinazoline-Based Programs

Research groups seeking to replace a quinazoline core with a DFG-out biased scaffold can use the title compound as a starting template. The pyrrolo[2,1-f][1,2,4]triazine core has validated type II binding to p38α (PDB: 2RG6) and VEGFR-2, providing a structurally characterized alternative to quinazoline-based EGFR inhibitors. [1] The pyridin-4-ylamino group offers a built-in hinge-binding element that can be further elaborated, while the C6 ethyl ester allows facile conversion to amide or heterocyclic C6 substituents for pharmacokinetic tuning—a transformation that improved oral bioavailability by >5-fold in the p38α series. [2]

Focused Library Synthesis: C5-Diversification Starting Point

Because the title compound lacks a C5 substituent, it serves as an unencumbered scaffold for systematic C5 SAR exploration. In the VEGFR-2 pyrrolotriazine series, C5 substitution alone modulated potency by approximately 7-fold. [1] Procurement of the des-methyl variant enables chemists to introduce alkyl, halogen, or aryl groups at C5 without the confounding steric or electronic effects of a pre-existing methyl group, maximizing the interpretability of subsequent SAR tables.

Prodrug Strategy Development: Ester-to-Acid Activation Profiling

The C6 ethyl ester of the title compound can be employed as a model substrate for carboxylesterase-mediated activation studies. The ester prodrug approach is well-precedented in pyrrolotriazine kinase inhibitors, where the acid metabolite often retains target affinity but exhibits improved solubility. [1] By procuring the ester form, development teams can directly measure plasma stability, esterase susceptibility, and the pharmacokinetic profile of the parent ester versus the corresponding carboxylic acid, generating data that directly inform lead optimization decisions without requiring de novo synthesis of both forms.

Remdesivir Intermediate and Nucleoside Analog Pathway Research

The pyrrolo[2,1-f][1,2,4]triazine core is the heterocyclic foundation of the antiviral prodrug remdesivir and its key metabolite GS-441524. [1] The title compound’s 4-aminopyrrolotriazine architecture, with the pyridin-4-ylamino group replacing the 4-amino group found in GS-441524, represents a modified scaffold that could be explored for next-generation nucleoside analog synthesis. Patent literature (CN-111233869-A) explicitly describes halogenation and glycosylation reactions at the pyrrolotriazine core for remdesivir intermediate preparation, establishing the synthetic tractability of this scaffold for antiviral research. [2]

Quote Request

Request a Quote for Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.